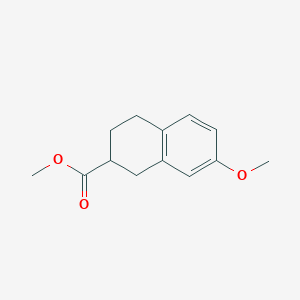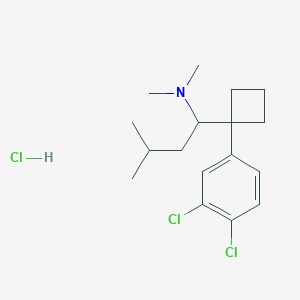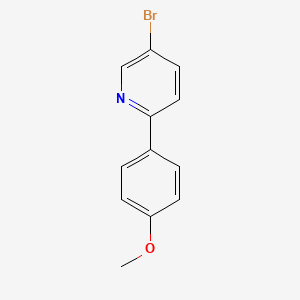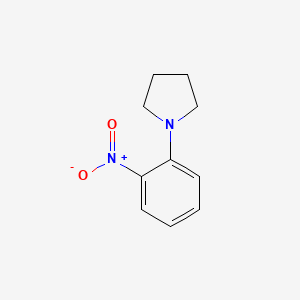
1-(2-硝基苯基)吡咯烷
描述
“1-(2-Nitrophenyl)pyrrolidine” is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.218 g/mol . It is also known by other names such as 2-nitro-1-pyrrolidinobenzene, 1-2-nitro-phenyl-pyrrolidine, 2-nitrophenyl pyrrolidine, o-pyrrolidin-1-ylnitrobenzene, and acmc-1cujb .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(2-Nitrophenyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides has been reported in the literature .Molecular Structure Analysis
The pyrrolidine ring in “1-(2-Nitrophenyl)pyrrolidine” is a five-membered nitrogen-containing ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用
1-(2-硝基苯基)吡咯烷:科学研究应用
药物研究: 吡咯烷衍生物通常因其在药物发现中的潜力而受到探索。 它们可以作为新型治疗剂的支架,例如参与自身免疫性疾病的核激素受体的反向激动剂 .
化学合成: 吡咯烷结构用于合成化学以创建复杂分子。 它们可以进行各种化学反应,有助于生物活性化合物的合成 .
生物学研究: 吲哚衍生物可以从吡咯烷化合物合成,具有多种生物和临床应用,包括植物激素和药理活性 .
不对称合成: 吡咯烷环是不对称合成中的关键成分,不对称合成对于创建具有特定手性的化合物至关重要,这是药物中的一个重要方面 .
未来方向
作用机制
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The presence of the pyrrolidine ring in the compound could potentially lead to various biological activities .
生化分析
Biochemical Properties
1-(2-Nitrophenyl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with cytochrome P450 enzymes, specifically CYP 2A13 and CYP 2E1, which are involved in its metabolism through epoxidation and hydroxylation pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity, influencing various biochemical pathways.
Cellular Effects
1-(2-Nitrophenyl)pyrrolidine exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in metabolic flux and metabolite levels, impacting cellular function . Additionally, its potential antioxidant and anti-inflammatory properties suggest a role in modulating cellular responses to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Nitrophenyl)pyrrolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes, particularly CYP 2A13 and CYP 2E1, results in its metabolism through epoxidation and hydroxylation pathways . These interactions can lead to the formation of reactive metabolites that may further influence cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Nitrophenyl)pyrrolidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation are influenced by its interactions with enzymes and other biomolecules, which can lead to the formation of various metabolites . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of 1-(2-Nitrophenyl)pyrrolidine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired biological activity while minimizing any harmful effects.
Metabolic Pathways
1-(2-Nitrophenyl)pyrrolidine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes metabolism via epoxidation and hydroxylation pathways, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2-Nitrophenyl)pyrrolidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can impact its biological activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-(2-Nitrophenyl)pyrrolidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and its potential effects on cellular processes.
属性
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSBEQPOXRZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497160 | |
| Record name | 1-(2-Nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40832-79-9 | |
| Record name | 1-(2-Nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


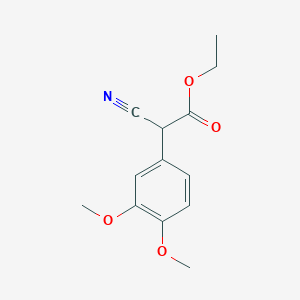

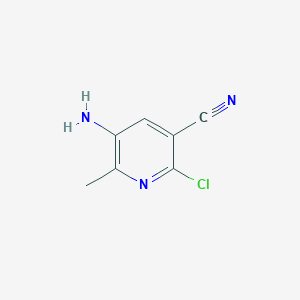
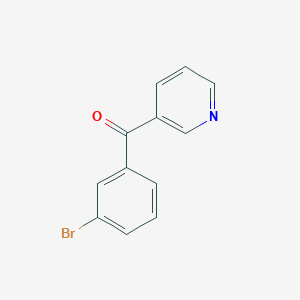
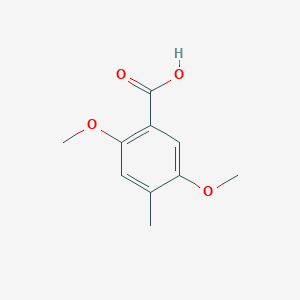
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
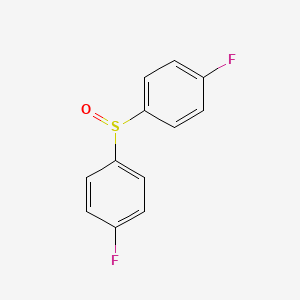

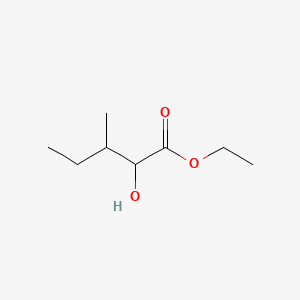
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
